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Compound of Interest

Compound Name: 2-Heptenal, (2)-

Cat. No.: B15349745

A comprehensive analysis of the spectroscopic data for (Z)-2-Heptenal is presented in this

technical guide, intended for researchers and professionals in the fields of chemistry and drug
development. This document provides a detailed summary of its mass spectrometry, infrared,
and nuclear magnetic resonance data, alongside the methodologies used for their acquisition.

Spectroscopic Data Summary

(Z2)-2-Heptenal, also known as cis-2-Heptenal, is an organic compound with the molecular
formula C7H120 and a molecular weight of 112.17 g/mol [1][2][3]. As an a,B-unsaturated
aldehyde, its spectroscopic characteristics are defined by the carbonyl group, the carbon-
carbon double bond, and the alkyl chain.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of (Z)-2-Heptenal provides key information about its
molecular weight and fragmentation pattern. The molecular ion peak [M]* is observed, and
characteristic fragmentation includes a-cleavage and McLafferty rearrangement, which are
typical for aldehydes[4][5][6].

Table 1: Mass Spectrometry Data for (Z)-2-Heptenal
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Mass-to-Charge Ratio . . Putative Fragment
Relative Intensity (%) .

(m/z) Assignment

112 ~10 [M]* Molecular lon

83 ~65 [M - CHOJ*

55 ~60 [CaH7]+

41 100 [CsHs]* (Base Peak)

27 ~66 [C2Hs]*

Data sourced from the NIST WebBook for (Z)-2-Heptenal.[1]

Infrared (IR) Spectroscopy

The IR spectrum of (2)-2-Heptenal is characterized by strong absorptions corresponding to the
carbonyl (C=0) and alkene (C=C) stretches, as well as the distinctive aldehyde C-H stretch.
The conjugation of the double bond with the carbonyl group lowers the C=0 stretching
frequency compared to a saturated aldehyde[4][7].

Table 2: Characteristic Infrared Absorption Bands for (Z)-2-Heptenal

Expected
Functional Group Vibration Mode Wavenumber Intensity
(cm™)

2830-2695 (often two

Aldehyde C-H Stretch bands) Medium

Alkyl C-H Stretch 3000-2850 Medium-Strong
Carbonyl (C=0) Stretch 1710-1685 Strong

Alkene (C=C) Stretch ~1640 Medium

C-H (vinylic) Bend ~970 Medium

Expected ranges are based on typical values for a,-unsaturated aldehydes.[5][7][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum for (Z)-2-Heptenal is not readily available, the expected
chemical shifts for its proton (*H) and carbon (33C) nuclei can be predicted based on its
structure. The aldehyde proton is highly deshielded, appearing far downfield. Protons on the
double bond and adjacent to the carbonyl group also have characteristic chemical shifts[5][8]

[°].

Table 3: Predicted *H NMR Chemical Shifts for (Z)-2-Heptenal

Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)
H1 (Aldehyde) 9.4-95 Doublet
H2 (Vinylic) 6.0-6.2 Doublet of Triplets
H3 (Vinylic) 6.7-6.9 Doublet of Triplets
H4 (Allylic) 22-24 Quartet
H5 14-1.6 Sextet
H6 12-14 Sextet
H7 (Methyl) 0.8-1.0 Triplet

Table 4: Predicted 3C NMR Chemical Shifts for (Z)-2-Heptenal
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

C1 (Carbonyl) 190 - 195
C2 (Vinylic) 130 - 135
C3 (Vinylic) 155 - 160
C4 30-35
C5 25-30
C6 20-25
Cc7 13-15

Predicted values are based on standard chemical shift ranges for a,3-unsaturated aldehydes.

[5]1°]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

Mass Spectrometry (Electron lonization - El)

o Sample Preparation: A dilute solution of (Z)-2-Heptenal is prepared in a volatile organic

solvent, such as methanol or dichloromethane.

 Injection: A small volume (typically 1 pL) of the sample solution is injected into the gas

chromatograph (GC) inlet, which is coupled to the mass spectrometer (GC-MS). The GC

column separates the analyte from any impurities.

« lonization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer. In the EI source, the molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged fragments are accelerated into a mass

analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-

charge ratio (m/z).
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Detection: An electron multiplier detector records the abundance of each ion, generating the
mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance -
ATR)

Instrument Preparation: The Fourier-Transform Infrared (FTIR) spectrometer and the ATR
accessory are powered on and allowed to stabilize. A background spectrum of the clean ATR
crystal (typically diamond or germanium) is collected to subtract atmospheric and crystal
absorbances.

Sample Application: A single drop of neat liquid (Z)-2-Heptenal is placed directly onto the
surface of the ATR crystal.

Data Acquisition: The IR beam is directed through the crystal at an angle, allowing it to reflect
multiple times. At each reflection, the beam penetrates a small distance into the sample, and
wavelength-specific absorption occurs. The attenuated beam is then directed to the detector.

Spectrum Generation: An interferogram is generated and then subjected to a Fourier
transform by the instrument's software to produce the final IR spectrum (transmittance or
absorbance vs. wavenumber).

Cleaning: The sample is carefully wiped from the crystal using a soft tissue soaked in an
appropriate solvent (e.g., isopropanol), and the crystal is dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of (Z)-2-Heptenal is dissolved in ~0.6-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the magnet.
The spectrometer is instructed to lock onto the deuterium signal of the solvent to stabilize the
magnetic field.

Tuning and Shimming: The probe is tuned to the specific frequencies of the nuclei being
observed (*H and 13C). The magnetic field homogeneity is then optimized through a process
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called shimming to ensure sharp, well-resolved signals.

o Data Acquisition:

o For 'H NMR, a series of radiofrequency pulses are applied to the sample. The resulting
free induction decay (FID) signal is recorded. The experiment is repeated for a number of
scans to improve the signal-to-noise ratio.

o For 3C NMR, due to the low natural abundance of the 13C isotope, a greater number of
scans are required. Proton decoupling is typically used to simplify the spectrum and
enhance the signal.

o Data Processing: The accumulated FID is Fourier transformed to convert the time-domain
signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected,
and referenced (e.g., to TMS at 0.00 ppm).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like (Z)-2-Heptenal.
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Workflow for Spectroscopic Elucidation of (Z)-2-Heptenal
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Workflow for the spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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